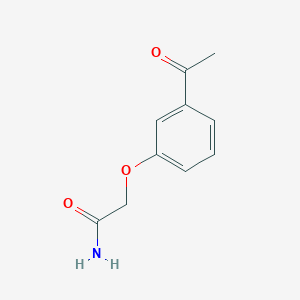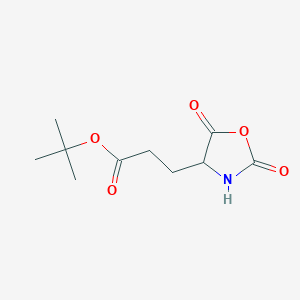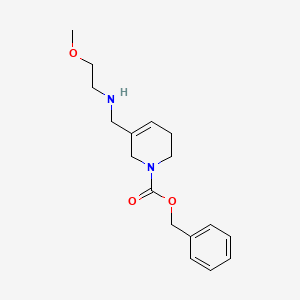![molecular formula C10H12F3NS B12314460 2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B12314460.png)
2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, a methylsulfanyl group, and an ethanamine backbone. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine typically involves the following steps:
Formation of the Ethanamine Backbone: This can be achieved through the reaction of an appropriate halide with ammonia or an amine.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Methylsulfanyl Group: This can be done through nucleophilic substitution reactions where a methylsulfanyl group is introduced using reagents like methylthiol or dimethyl disulfide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the trifluoromethyl group, using reducing agents such as lithium aluminum hydride.
Substitution: The ethanamine backbone can participate in substitution reactions, where the amine group can be replaced or modified using various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.
Reduced Derivatives: From reduction of the trifluoromethyl group.
Substituted Amines: From substitution reactions on the ethanamine backbone.
科学的研究の応用
Chemistry
Catalysis: Compounds with trifluoromethyl groups are often used as catalysts in various organic reactions.
Materials Science: These compounds can be used in the development of new materials with unique properties such as high thermal stability and resistance to degradation.
Biology and Medicine
Pharmaceuticals: The compound may be investigated for its potential as a drug candidate due to its unique chemical structure.
Biological Probes: It can be used as a probe to study biological systems, particularly those involving sulfur and fluorine chemistry.
Industry
Agrochemicals: The compound may be used in the development of new pesticides or herbicides.
Polymers: It can be incorporated into polymers to enhance their properties.
作用機序
The mechanism of action of 2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s ability to cross biological membranes, while the methylsulfanyl group can participate in redox reactions.
類似化合物との比較
Similar Compounds
2-(Methylsulfanyl)-1-phenylethan-1-amine: Lacks the trifluoromethyl group.
1-[4-(Trifluoromethyl)phenyl]ethan-1-amine: Lacks the methylsulfanyl group.
2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethanol: Contains a hydroxyl group instead of an amine.
Uniqueness
2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine is unique due to the presence of both the trifluoromethyl and methylsulfanyl groups, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and ability to interact with biological targets.
特性
分子式 |
C10H12F3NS |
|---|---|
分子量 |
235.27 g/mol |
IUPAC名 |
2-methylsulfanyl-1-[4-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C10H12F3NS/c1-15-6-9(14)7-2-4-8(5-3-7)10(11,12)13/h2-5,9H,6,14H2,1H3 |
InChIキー |
MVRBFXYRJBBGAB-UHFFFAOYSA-N |
正規SMILES |
CSCC(C1=CC=C(C=C1)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid](/img/structure/B12314386.png)

![4-[2-(Dimethylamino)ethenyl]benzonitrile](/img/structure/B12314407.png)
![2-Chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B12314415.png)


![3-Amino-2-[(2,6-difluorophenyl)methyl]propanamide](/img/structure/B12314431.png)
![7-Benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B12314446.png)
![Sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate](/img/structure/B12314451.png)
![2-(ethylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12314452.png)
![2-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxyphenyl]-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12314454.png)
![rac-4-[(2R,3S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidine, trans](/img/structure/B12314459.png)

